

Fmoc-NH-PEG12-CH₂COOH molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-NH-PEG12-CH₂COOH

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In-Depth Technical Guide: Fmoc-NH-PEG12-CH₂COOH

This technical guide provides a comprehensive overview of **Fmoc-NH-PEG12-CH₂COOH**, a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its physicochemical properties, provides in-depth experimental protocols for its application, and illustrates a typical workflow for its use in bioconjugation.

Core Properties of Fmoc-NH-PEG12-CH₂COOH

Fmoc-NH-PEG12-CH₂COOH is a heterobifunctional linker molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a terminal carboxylic acid at the other, separated by a 12-unit polyethylene glycol (PEG) spacer. The Fmoc group provides a stable protecting group for the amine that can be selectively removed under basic conditions.^{[1][2][3][4]} The PEG chain enhances the solubility and bioavailability of the conjugated molecule in aqueous environments.^{[1][2][3][5]} The terminal carboxylic acid allows for covalent linkage to primary amine groups on biomolecules, such as proteins or peptides, through the formation of a stable amide bond.^{[1][2][3][4]}

This combination of features makes it a versatile tool in various applications, including peptide synthesis, the development of antibody-drug conjugates (ADCs), and as a linker in Proteolysis Targeting Chimeras (PROTACs).^{[6][7][8][9]}

Quantitative Data Summary

The following table summarizes the key quantitative data for **Fmoc-NH-PEG12-CH₂COOH**. It is important to note that slight variations in molecular formula and weight exist across different suppliers, which may be attributed to the length of the alkyl chain terminating in the carboxylic acid group (e.g., -CH₂COOH vs. -CH₂CH₂COOH). The data presented here corresponds to the -CH₂COOH variant.

Property	Value	References
Molecular Formula	C ₄₁ H ₆₃ NO ₁₆	[1][2][4][6][7]
Molecular Weight	~825.94 g/mol	[2][4][5][6][7]
Appearance	Viscous Liquid or White to Off-White Solid	[6][10]
Purity	Typically ≥95%	[1][9]
Storage Conditions	-20°C for long-term storage	[1][4]

Experimental Protocols

The utility of **Fmoc-NH-PEG12-CH₂COOH** lies in its sequential reactivity. The following protocols detail the two primary steps for its use in bioconjugation: the deprotection of the Fmoc group and the subsequent coupling of the carboxylic acid to a primary amine.

Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

- **Fmoc-NH-PEG12-CH₂COOH** conjugate
- 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Reaction vessel

Procedure:

- Dissolve the Fmoc-containing compound in a minimal amount of DMF in the reaction vessel.
- Add the 20% piperidine in DMF solution to the reaction vessel. A common ratio is 10 mL of deprotection solution per gram of resin-bound peptide, and similar principles can be applied for solution-phase reactions.[\[6\]](#)
- Allow the reaction to proceed at room temperature with gentle agitation. A two-step deprotection is often recommended for efficiency.[\[1\]](#)
 - First treatment: 2-5 minutes.[\[6\]](#)
 - Drain the solution and add a fresh portion of the 20% piperidine in DMF.
 - Second treatment: 5-10 minutes.[\[6\]](#)[\[11\]](#)
- Following deprotection, the piperidine and the dibenzofulvene-piperidine adduct must be thoroughly removed by washing. Wash the product multiple times with DMF.[\[1\]](#)[\[7\]](#)
- (Optional) The completion of the deprotection can be confirmed by a Kaiser test (ninhydrin test) to detect the presence of the free primary amine.[\[1\]](#)

Carboxylic Acid-Amine Coupling via EDC/HATU Activation

This protocol outlines the conjugation of the free carboxylic acid of the PEG linker to a primary amine on a target molecule (e.g., a protein). This is achieved by activating the carboxylic acid to form a more reactive intermediate.

Materials:

- PEG-linker with a terminal carboxylic acid (e.g., the product from the deprotection of the corresponding amine-protected linker)
- Amine-containing molecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, MES buffer, pH 7.2-8.0)

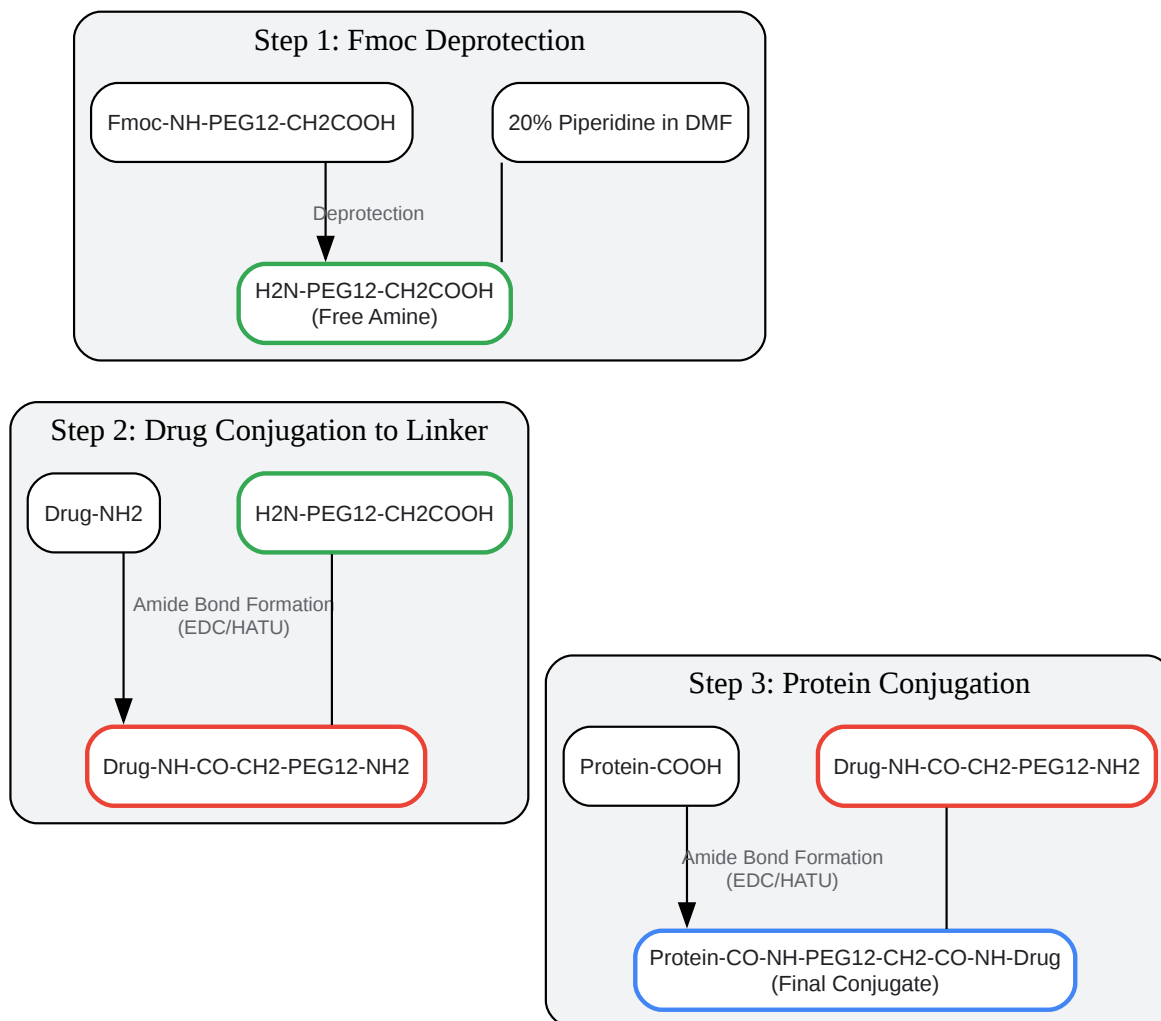
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- (Optional) N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS
- (Optional, alternative to EDC/NHS) HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).
- Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
- Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

Procedure using EDC/NHS:

- Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
- Dissolve the carboxylic acid-terminated PEG linker in the Activation Buffer.
- Add EDC and NHS/Sulfo-NHS to the linker solution. A typical molar ratio is 1:2:2 (Carboxylic Acid:EDC:NHS).[\[12\]](#)
- Allow the activation reaction to proceed for 15-30 minutes at room temperature.[\[12\]](#)
- Add the activated linker solution to the amine-containing molecule in the Conjugation Buffer. The pH should be maintained between 7.2 and 8.0 for efficient coupling to primary amines.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[\[12\]](#)
- Quench the reaction by adding the Quenching Buffer to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[\[12\]](#)
- Purify the final conjugate using appropriate methods such as dialysis, size exclusion chromatography, or affinity chromatography to remove excess reagents and byproducts.[\[13\]](#)

Visualization of Workflow

The following diagram illustrates a typical workflow for the conjugation of a drug molecule to a protein using **Fmoc-NH-PEG12-CH₂COOH** as a linker.



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Caption: Workflow for protein-drug conjugation.

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